N-[(4-ETHOXYPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)CYCLOHEXANECARBOXAMIDE
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Overview
Description
N-[(4-ETHOXYPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)CYCLOHEXANECARBOXAMIDE is a complex organic compound with a unique structure that includes a sulfonyl group, an ethoxyphenyl group, and a tetrahydrodibenzo[b,d]furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ETHOXYPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)CYCLOHEXANECARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the tetrahydrodibenzo[b,d]furan core, followed by the introduction of the sulfonyl and ethoxyphenyl groups. Common reagents used in these reactions include sulfonyl chlorides, ethoxyphenyl derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ETHOXYPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(4-ETHOXYPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)CYCLOHEXANECARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-ETHOXYPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Ethoxyphenyl)-N2-[(4-ethoxyphenyl)sulfonyl]-N2-(2-fluorobenzyl)isoleucinamide
- N-[(4-Ethoxyphenyl)sulfonyl]-N-phenylglycyl-N2-(4-fluorobenzyl)-N-isopropylalaninamide
Uniqueness
N-[(4-ETHOXYPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)CYCLOHEXANECARBOXAMIDE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C27H31NO5S |
---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C27H31NO5S/c1-2-32-21-13-15-22(16-14-21)34(30,31)28(27(29)19-8-4-3-5-9-19)20-12-17-26-24(18-20)23-10-6-7-11-25(23)33-26/h12-19H,2-11H2,1H3 |
InChI Key |
NQRIOBUTSDJXDO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5CCCCC5 |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5CCCCC5 |
Origin of Product |
United States |
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